molecular formula C6H5NO4 B13970553 5-Methyl-3-nitro-2-furaldehyde

5-Methyl-3-nitro-2-furaldehyde

Cat. No.: B13970553
M. Wt: 155.11 g/mol
InChI Key: BQWXUQOVTVWAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furancarboxaldehyde, 5-methyl-3-nitro- is an organic compound with the molecular formula C6H5NO4 It is a derivative of furfural, where the furan ring is substituted with a methyl group at the 5-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furancarboxaldehyde, 5-methyl-3-nitro- typically involves the nitration of 5-methylfurfural. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .

Industrial Production Methods

Industrial production methods for 2-furancarboxaldehyde, 5-methyl-3-nitro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-methyl-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furancarboxaldehyde, 5-methyl-3-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-furancarboxaldehyde, 5-methyl-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical transformations and biological activities .

Properties

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

IUPAC Name

5-methyl-3-nitrofuran-2-carbaldehyde

InChI

InChI=1S/C6H5NO4/c1-4-2-5(7(9)10)6(3-8)11-4/h2-3H,1H3

InChI Key

BQWXUQOVTVWAKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.